Product packaging for 3-Bromo-1-methyl-1H-indazol-7-ol(Cat. No.:)

3-Bromo-1-methyl-1H-indazol-7-ol

Cat. No.: B11879273
M. Wt: 227.06 g/mol
InChI Key: MWQVLIIWFHJBSZ-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-indazol-7-ol (CAS 1782585-00-5) is a brominated indazole derivative of high interest in medicinal chemistry and pharmaceutical research . This compound, with a molecular formula of C 8 H 7 BrN 2 O and a molecular weight of 227.06 g/mol, serves as a versatile chemical building block, particularly in the synthesis of more complex molecules . Its structure, featuring a bromine atom at the 3-position and a hydroxyl group at the 7-position, makes it a valuable intermediate for exploring structure-activity relationships and for constructing potential kinase inhibitors or other biologically active heterocycles . Researchers utilize this compound in the design and development of novel therapeutic agents. To preserve its stability and integrity, it is recommended to store this product sealed in a dry environment at 2-8°C . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals. Please refer to the safety data sheet for detailed handling and hazard information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2O B11879273 3-Bromo-1-methyl-1H-indazol-7-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

3-bromo-1-methylindazol-7-ol

InChI

InChI=1S/C8H7BrN2O/c1-11-7-5(8(9)10-11)3-2-4-6(7)12/h2-4,12H,1H3

InChI Key

MWQVLIIWFHJBSZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2O)C(=N1)Br

Origin of Product

United States

Reactivity and Advanced Functionalization of 3 Bromo 1 Methyl 1h Indazol 7 Ol Frameworks

Cross-Coupling Reactions at the 3-Position Bromine

The bromine atom at the 3-position of the 1-methyl-1H-indazole ring is amenable to a range of palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, alkenyl, alkynyl, and amino substituents.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. In the context of 3-bromoindazoles, this reaction allows for the introduction of various aryl and heteroaryl groups at the 3-position. While specific studies on 3-Bromo-1-methyl-1H-indazol-7-ol are not extensively documented, the reactivity of related 3-bromoindazoles provides valuable insights. For instance, the Suzuki-Miyaura coupling of free (NH) 3-bromoindazoles with boronic acids has been successfully achieved under microwave irradiation, utilizing catalysts like Pd(PPh₃)₄ with a base such as Cs₂CO₃ in a mixed solvent system. researchgate.net The reaction conditions are crucial and often require careful optimization to achieve high yields and prevent side reactions. The choice of palladium catalyst, ligand, base, and solvent system can significantly influence the outcome of the coupling. For NH-free indazoles, the acidic proton can interfere with the catalytic cycle, necessitating specific conditions for successful coupling. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of 3-Bromoindazoles

EntryAryl HalideBoronic AcidCatalystBaseSolventYield (%)
13-Bromo-1H-indazolePhenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/EtOH/H₂OModerate to Good
23-Bromo-5-amino-1H-indazoleVarious arylboronic acidsPd(OAc)₂/RuPhosK₃PO₄1,4-Dioxane/H₂OGood to Excellent

Note: The yields are generalized from studies on related 3-bromoindazoles and may vary for this compound.

Heck Reactions for Alkenylation

The Heck reaction, a palladium-catalyzed vinylation of aryl halides, provides a direct method for introducing alkenyl substituents at the 3-position of the indazole core. beilstein-journals.orgnih.gov A study on the Heck reaction of 3-bromo-1-methyl-1H-indazole with n-butyl acrylate demonstrated the feasibility of this transformation. beilstein-journals.org The reaction, conducted under high-speed ball-milling conditions, highlighted the importance of additives to suppress the competing debromination of the starting material. beilstein-journals.org The use of catalytic amounts of tetrabutylammonium bromide (TBAB) and sodium bromide was found to be effective in improving the chemoselectivity and yield of the desired 3-vinylindazole product. beilstein-journals.org This mechanochemical approach offers a milder and more environmentally friendly alternative to traditional solution-phase Heck reactions. beilstein-journals.org

Table 2: Heck Reaction of 3-Bromo-1-methyl-1H-indazole with n-Butyl Acrylate

CatalystLigandBaseAdditivesConditionsYield (%)
Pd(OAc)₂PPh₃TEATBAB, NaBrBall-milling, 800 rpm, 90 min93

Data from a study on 3-bromo-1-methyl-1H-indazole. beilstein-journals.org

Sonogashira Coupling for Alkynylation

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes. This reaction is a powerful tool for the synthesis of 3-alkynylindazoles. The typical conditions involve a palladium catalyst, a copper(I) co-catalyst, and an amine base. While specific examples with this compound are scarce in the literature, the general applicability of the Sonogashira coupling to a wide range of aryl bromides suggests its potential for the functionalization of this indazole derivative. The reaction is known for its mild conditions and tolerance of various functional groups.

Other Transition Metal-Catalyzed Cross-Couplings

Beyond the Suzuki, Heck, and Sonogashira reactions, other transition metal-catalyzed cross-couplings can be employed to functionalize the 3-position of the indazole ring.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org It represents a key method for introducing a wide range of primary and secondary amines at the 3-position of the indazole core, leading to the synthesis of 3-aminoindazole derivatives. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results. wikipedia.org

Cyanation: The introduction of a cyano group at the 3-position can be achieved through palladium-catalyzed cyanation reactions, typically using a cyanide source such as zinc cyanide. The resulting 3-cyanoindazole is a versatile intermediate that can be further transformed into other functional groups, including carboxylic acids, amides, and amines.

Ullmann Condensation: This copper-catalyzed reaction can be used to form carbon-oxygen or carbon-nitrogen bonds. While harsher than palladium-catalyzed methods, it can be a useful alternative for certain substrates.

Chemical Transformations of the 7-Position Hydroxyl Group

The hydroxyl group at the 7-position of the indazole ring is a versatile functional handle that can be readily modified through various chemical transformations, including etherification and esterification. These reactions allow for the introduction of a wide range of substituents, which can modulate the physicochemical properties of the molecule.

Etherification and Esterification Strategies

The phenolic nature of the 7-hydroxyl group allows for its conversion into ethers and esters through well-established synthetic protocols.

Etherification: The formation of ethers can be achieved via Williamson ether synthesis, which involves the deprotonation of the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. The choice of base and solvent is crucial to ensure efficient reaction and avoid competing N-alkylation of the indazole ring. Studies on the N-alkylation of indazoles have shown that the regioselectivity is highly dependent on the reaction conditions and the substitution pattern of the indazole ring. nih.govbeilstein-journals.orgnih.govd-nb.info For indazoles with substituents at the 7-position, a higher preference for N-2 alkylation has been observed under certain conditions. nih.gov Therefore, careful optimization would be necessary to favor O-alkylation.

Esterification: The hydroxyl group can be readily converted into an ester by reaction with an acyl chloride or a carboxylic acid anhydride in the presence of a base (e.g., pyridine, triethylamine). Alternatively, coupling with a carboxylic acid using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can also be employed. These reactions are typically high-yielding and tolerate a wide range of functional groups.

Table 3: Common Reagents for Etherification and Esterification

TransformationReagent TypeExamples
Etherification Alkylating AgentMethyl iodide, Benzyl bromide, Ethyl tosylate
BaseNaH, K₂CO₃, Cs₂CO₃
Esterification Acylating AgentAcetyl chloride, Benzoyl chloride, Acetic anhydride
Coupling AgentDCC, EDC
BasePyridine, Triethylamine

Oxidation and Reduction Pathways

The oxidation and reduction of the this compound framework are critical for modifying its electronic properties and introducing new functionalities.

Furthermore, the tertiary amine nature of the N1-methylated indazole nitrogen allows for the potential formation of an N-oxide. The synthesis of N-oxides from tertiary amines and heterocyclic amines is a known transformation, often utilizing oxidizing agents like hydrogen peroxide or peroxy acids chem-station.comnih.gov. The formation of 1-methylimidazole-N-oxide, for example, has been successfully achieved researchgate.netorgsyn.orgresearchgate.net. Such an N-oxide derivative of this compound could serve as a valuable intermediate for further functionalization.

Reduction: The bromo substituent at the C3 position offers a handle for reductive dehalogenation. This can be typically achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or hydride reagents. The removal of the bromine atom would yield 1-methyl-1H-indazol-7-ol, providing access to a different set of derivatives.

Another potential reduction pathway involves the nitro derivatives of the parent compound. For instance, the related compound 3-Bromo-1-methyl-7-nitro-1H-indazole is commercially available researchgate.net. The nitro group at the C7 position can be readily reduced to an amino group using standard conditions like SnCl₂/HCl or catalytic hydrogenation. This would yield 3-Bromo-1-methyl-1H-indazol-7-amine, a versatile intermediate for the synthesis of a wide range of derivatives through reactions targeting the amino group bldpharm.com.

A summary of potential oxidation and reduction products is presented in the table below.

Starting MaterialReagents and ConditionsPotential ProductProduct Type
This compoundOxidizing Agent (e.g., m-CPBA, H₂O₂)This compound N-oxideOxidation
This compoundStrong Oxidizing AgentQuinone-like speciesOxidation
This compoundReducing Agent (e.g., H₂/Pd-C)1-methyl-1H-indazol-7-olReduction
3-Bromo-1-methyl-7-nitro-1H-indazoleReducing Agent (e.g., SnCl₂, H₂/Pd-C)3-Bromo-1-methyl-1H-indazol-7-amineReduction

Reactivity of the N1-Methyl Group and Potential Derivatizations

The N1-methyl group of this compound influences the electronic properties of the indazole core and can also be a site for chemical modification.

One potential derivatization is N-demethylation. While challenging, methods for the N-demethylation of N-methylated heterocycles have been developed. These often involve oxidation of the N-methyl group followed by subsequent cleavage. For example, the electrochemical N-demethylation of opiates has been achieved using a TEMPO catalyst mdpi.com. Such a strategy could potentially be applied to this compound to yield 3-Bromo-1H-indazol-7-ol.

Direct functionalization of the N1-methyl group via C-H activation is another possibility, although this is generally a more challenging transformation. Research in the field of C-H activation is rapidly advancing, and future developments may provide methods applicable to this system.

The table below outlines a potential derivatization of the N1-methyl group.

Starting MaterialReaction TypePotential Product
This compoundN-Demethylation3-Bromo-1H-indazol-7-ol

C-H Functionalization at Other Positions of the Indazole Core

The indazole core of this compound possesses several C-H bonds that could be targets for functionalization, enabling the introduction of new substituents and the synthesis of diverse derivatives. The regioselectivity of such reactions would be governed by the electronic and steric effects of the existing bromo, methyl, and hydroxyl groups.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the functionalization of heterocyclic compounds nih.govmdpi.comacs.orgrsc.org. For indazoles, C-H functionalization can occur at various positions, depending on the directing group and reaction conditions mdpi.com.

In the case of this compound, the hydroxyl group at C7 is a strong directing group, which could facilitate ortho-C-H activation at the C6 position. The N1-methyl group and the C3-bromo substituent will also influence the reactivity and regioselectivity of C-H functionalization at the C4, C5, and C6 positions. For instance, rhodium(III)-catalyzed C-H functionalization has been used for the synthesis of various substituted indazoles, demonstrating tolerance for a range of functional groups, including halogens acs.org.

The table below summarizes the potential sites for C-H functionalization on the indazole core.

Position on Indazole CoreExisting SubstituentPotential for C-H FunctionalizationDirecting Group Influence
C4HydrogenPossibleInfluenced by N1-methyl and C7-hydroxyl groups
C5HydrogenPossibleInfluenced by N1-methyl and C7-hydroxyl groups
C6HydrogenLikelyDirected by the C7-hydroxyl group

It is important to note that while these pathways and reactions are based on established principles of organic chemistry and reactivity of related compounds, specific experimental validation for this compound is necessary to confirm these possibilities.

Advanced Spectroscopic Characterization and Structural Analysis of 3 Bromo 1 Methyl 1h Indazol 7 Ol Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioisomeric Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for the structural elucidation of indazole derivatives, enabling the precise assignment of substituents on the bicyclic ring system. nih.govnih.gov The chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, making it possible to distinguish between different regioisomers. researchgate.net

One-dimensional NMR spectroscopy, including ¹H-NMR and ¹³C-NMR, provides foundational information for the structural assignment of substituted indazoles. The position of substituents significantly influences the chemical shifts of the protons and carbons in the indazole ring system.

In the ¹H-NMR spectra of 1-substituted indazoles, the protons of the benzene (B151609) ring (H-4, H-5, H-6, and H-7) typically appear in the aromatic region, and their specific chemical shifts and multiplicities are diagnostic. For instance, in N-1 substituted indazoles, the H-7 proton resonance is often shifted to a higher frequency (deshielded) due to the anisotropic effect of the lone pair of electrons on the N-2 nitrogen atom. nih.gov Conversely, the protons on the pyrazole (B372694) ring, such as H-3, will also show characteristic shifts based on the substitution pattern.

The ¹³C-NMR spectrum is particularly effective for assigning the correct isomeric structure. nih.gov The chemical shifts of the carbon atoms in the indazole ring are sensitive to the nature and position of the substituents. For example, the chemical shift of C-3 and C-7a are indicative of the substitution at the N-1 or N-2 position.

For an analogue like 3-methyl-1-phenyl-1H-indazole , the ¹H-NMR spectrum in CDCl₃ shows a singlet for the methyl group at approximately 2.67 ppm. rsc.org The aromatic protons appear as a series of multiplets between 7.21 and 7.74 ppm. rsc.org The corresponding ¹³C-NMR spectrum displays the methyl carbon at around 11.9 ppm and the aromatic carbons at their characteristic shifts, with C-3 appearing at approximately 144.0 ppm and C-7a at a different value, which helps in confirming the substitution pattern. rsc.org

For the target compound, 3-Bromo-1-methyl-1H-indazol-7-ol , one would expect to see a singlet for the N-methyl group. The protons on the benzene ring (H-4, H-5, and H-6) would appear as a set of coupled multiplets. The presence of the hydroxyl group at C-7 would significantly influence the chemical shifts of the neighboring protons and carbons. Specifically, the H-6 proton would likely be shifted downfield. The phenolic proton (OH) would appear as a broad singlet, the position of which would be dependent on the solvent and concentration.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted 1-Methyl-1H-Indazole Analogues in CDCl₃ rsc.org
Compound¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)
3-methyl-1-phenyl-1H-indazole7.74–7.71 (m, 4H), 7.54–7.50 (m, 2H), 7.44–7.40 (m, 1H), 7.32 (dd, J = 14.6, 7.3 Hz, 1H), 7.21 (t, J = 7.5 Hz, 1H), 2.67 (s, 3H)144.0, 140.3, 139.5, 129.4, 127.2, 126.1, 124.9, 122.4, 120.8, 120.6, 110.4, 11.9
1-mesityl-3-methyl-1H-indazole7.74 (d, J = 8.1 Hz, 1H), 7.32 (t, J = 7.6 Hz, 1H), 7.16 (t, J = 7.4 Hz, 1H), 6.99–6.97 (m, 3H), 2.67 (s, 3H), 2.37 (s, 3H), 1.89 (s, 6H)142.6, 141.2, 138.7, 137.1, 134.5, 129.0, 126.6, 123.1, 120.3, 119.9, 109.6, 21.2, 17.4, 12.1
3-methyl-1-propyl-1H-indazole7.65 (d, J = 8.1 Hz, 1H), 7.36 (d, J = 12.8 Hz, 2H), 7.15–7.02 (m, 1H), 4.27 (t, J = 7.0 Hz, 2H), 2.58 (s, 3H), 1.98–1.87 (m, 2H), 0.93 (t, J = 7.4 Hz, 3H)141.1, 140.4, 126.0, 123.2, 120.4, 119.5, 108.9, 50.2, 23.4, 11.9, 11.5

Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of complex molecular structures. science.gov These experiments provide correlation maps between different nuclei, revealing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of adjacent protons in the molecule. For an indazole derivative, COSY would clearly show the correlations between the aromatic protons on the benzene ring (e.g., H-4 with H-5, H-5 with H-6).

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons (¹JCH). columbia.edu This is a highly sensitive technique that allows for the direct assignment of protonated carbons in the ¹³C spectrum. columbia.edu For This compound , the HSQC spectrum would show a correlation between the N-methyl protons and the N-methyl carbon, as well as correlations for each aromatic proton (H-4, H-5, H-6) with its corresponding carbon (C-4, C-5, C-6).

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for identifying longer-range connectivities (²JCH and ³JCH) between protons and carbons. columbia.edu This technique is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. columbia.edu In the case of our target compound, an HMBC experiment would show a correlation from the N-methyl protons to C-7a and C-3a, confirming the N-1 substitution. It would also show correlations from the aromatic protons to neighboring carbons, helping to definitively place the bromine and hydroxyl substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals through-space correlations between protons that are in close proximity, which is valuable for determining stereochemistry and confirming regiochemistry. For example, a NOESY correlation between the N-methyl protons and the H-7 proton would provide strong evidence for the N-1 substitution pattern in indazoles.

Table 2: Expected 2D NMR Correlations for this compound
TechniqueExpected Key Correlations
COSYH-4 ↔ H-5, H-5 ↔ H-6
HSQCN-CH₃ ↔ C (methyl), H-4 ↔ C-4, H-5 ↔ C-5, H-6 ↔ C-6
HMBCN-CH₃ → C-7a, N-CH₃ → C-3a, H-6 → C-7, H-6 → C-4, H-4 → C-5, H-4 → C-7a
NOESYN-CH₃ ↔ H-6

Infrared (IR) and Mass Spectrometry (MS)

Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide complementary information that is vital for the full characterization of indazole analogues.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. For This compound , the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C-H stretching vibrations for the aromatic and methyl groups would appear around 2850-3100 cm⁻¹. rsc.org The C=C and C=N stretching vibrations of the indazole ring would be observed in the 1400-1600 cm⁻¹ region. rsc.orgpsu.edu The C-Br stretching vibration would typically appear in the fingerprint region, below 700 cm⁻¹. psu.edu

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For This compound , the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns can also provide structural information. For example, the loss of a methyl group or the hydroxyl group could be observed. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. rsc.org

Table 3: Spectroscopic Data for a Representative Analogue: 3-methyl-1-(phenylsulfonyl)-1H-indazole rsc.org
TechniqueObserved Data
IR (KBr, cm⁻¹)1585, 1443, 1373, 1250, 1180, 757
MS (EI, 70 eV) m/z272 (M⁺), 253, 218, 208, 141, 131, 103, 77
HRMS-ESI (m/z)Calcd for C₁₄H₁₃N₂O₂S, [M+H]⁺: 273.0692; found, 273.0699

X-ray Crystallography for Definitive Structural Elucidation

For indazole derivatives, X-ray crystallography can confirm the regiochemistry of substitution, the tautomeric form present in the solid state, and details of intermolecular interactions such as hydrogen bonding and π-stacking. nih.govnih.gov For instance, the crystal structure of a 7-bromo-1H-indazole derivative has been used to definitively prove the position of the bromine atom. nih.gov In the case of This compound , obtaining a suitable crystal for X-ray analysis would provide unambiguous confirmation of the positions of the bromo, methyl, and hydroxyl groups on the indazole scaffold. It would also reveal how the molecules pack in the crystal lattice, likely showing intermolecular hydrogen bonds involving the hydroxyl group and the pyrazole nitrogen.

The crystal structure of an analogue, indazol-2-yl-acetic acid, revealed a supramolecular architecture involving O-H···N intermolecular hydrogen bonds. nih.gov Similarly, the analysis of another substituted indazole confirmed the structure through X-ray diffraction, highlighting its utility in structural confirmation. mdpi.com

Table 4: Representative Crystal Data for a Substituted Indole (B1671886) Analogue mdpi.com
ParameterValue
Crystal systemTriclinic
Space groupP-1
a (Å)5.9308(2)
b (Å)10.9695(3)
c (Å)14.7966(4)
α (°)100.5010(10)
β (°)98.6180(10)
γ (°)103.8180(10)
Volume (ų)900.07(5)

Future Research Directions and Unexplored Chemical Space for 3 Bromo 1 Methyl 1h Indazol 7 Ol

Development of Novel and Greener Synthetic Methodologies

The pursuit of sustainable chemical synthesis is a paramount goal in modern chemistry. Future research on 3-Bromo-1-methyl-1H-indazol-7-ol should prioritize the development of environmentally benign and efficient synthetic routes.

Current synthetic strategies for substituted indazoles often rely on multi-step procedures that may involve harsh reagents, toxic solvents, and produce significant waste. Greener alternatives could include:

One-Pot Syntheses: Designing one-pot reactions that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency and reduce solvent usage and waste. For instance, methods using ammonium (B1175870) chloride as a mild acid catalyst in ethanol (B145695) have been reported for the synthesis of 1-H-indazoles, offering a greener approach. samipubco.com

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. researchgate.net This technique has been successfully applied to the synthesis of indazoles and could be adapted for this compound.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety for handling hazardous intermediates, and easier scalability. Adapting the synthesis of this indazole derivative to a flow process could lead to a more efficient and reproducible manufacturing process.

Benign Catalysts and Solvents: Research into catalysts derived from earth-abundant metals or even natural sources, such as lemon peel powder, presents a sustainable alternative to traditional heavy metal catalysts. researchgate.net Similarly, the use of greener solvents like polyethylene (B3416737) glycol (PEG-400) or water-based systems can significantly reduce the environmental impact of the synthesis. acs.orgnih.gov

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for Indazoles

FeatureTraditional MethodsGreener Alternatives
Catalysts Often rely on precious or toxic metals (e.g., Palladium, Rhodium).Earth-abundant metals (e.g., Copper, Iron), organocatalysts, or natural catalysts. acs.orgnih.gov
Solvents Often use chlorinated or volatile organic solvents.Water, ethanol, PEG-400, or solvent-free conditions. samipubco.comacs.orgnih.gov
Energy Input Conventional heating, often for extended periods.Microwave irradiation or flow chemistry for rapid and efficient heating. researchgate.net
Waste Generation Can produce significant amounts of byproducts and solvent waste.Minimized waste through one-pot procedures and catalyst recycling. samipubco.com
Safety May involve hazardous reagents and intermediates.Use of milder reagents and improved process control in flow systems.

Exploration of Unconventional Reaction Pathways and Catalysis

Beyond improving existing synthetic routes, the exploration of novel chemical reactions and catalytic systems can unlock new avenues for the synthesis and functionalization of this compound.

C-H Activation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds. mdpi.comnih.govrsc.org Research could focus on developing rhodium(III) or cobalt(III) catalyzed reactions to introduce new substituents onto the indazole core, potentially at positions that are difficult to access through traditional methods. acs.orgnih.govnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and sustainable approach to generate reactive intermediates for bond formation. chem-station.comacs.orgresearchgate.net This technique could be employed for the late-stage functionalization of the indazole ring or for the development of novel cyclization strategies to construct the indazole core itself. rsc.org For example, photoredox catalysis has been used for the direct arylation of N-heterocycles. rsc.org

Novel Catalytic Systems: The use of dual catalytic systems, which combine two different catalysts to promote sequential or cooperative transformations, can enable complex reactions in a single step. nih.gov Investigating the combination of photoredox catalysts with transition metal catalysts could lead to new and efficient methods for the functionalization of this compound.

Table 2: Potential Catalytic Systems for Future Exploration

Catalytic SystemPotential ApplicationAdvantages
Rhodium(III) Catalysis C-H activation for direct functionalization of the indazole ring. mdpi.comacs.orgnih.govHigh functional group tolerance and regioselectivity. mdpi.comacs.org
Cobalt(III) Catalysis C-H bond addition to aldehydes for the construction of N-aryl-2H-indazoles. nih.govUse of a cost-effective and air-stable catalyst. nih.gov
Visible-Light Photoredox Catalysis Late-stage functionalization and construction of the indazole core. chem-station.comrsc.orgMild reaction conditions, use of a clean energy source, and high selectivity. rsc.orgnih.gov
Dual Catalysis (e.g., Photoredox/Transition Metal) Novel cross-coupling reactions and complex bond formations. nih.govEnables transformations not possible with a single catalyst.

Targeted Functionalization for Specific Chemical Applications

The bromine and hydroxyl groups on this compound are prime targets for chemical modification, allowing for the creation of a diverse library of new compounds with potentially valuable properties.

Cross-Coupling Reactions: The bromine atom at the 3-position is well-suited for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. nih.govresearchgate.net These reactions can be used to introduce a wide range of aryl, alkynyl, and amino substituents, respectively, leading to new molecules with tailored electronic and steric properties.

Derivatization of the Hydroxyl Group: The hydroxyl group at the 7-position can be readily converted into ethers, esters, or other functional groups. This modification can be used to fine-tune the solubility, lipophilicity, and biological activity of the resulting compounds.

Medicinal Chemistry and Agrochemicals: Substituted indazoles are known to exhibit a wide range of biological activities, including as kinase inhibitors in cancer therapy and as agrochemicals. chim.itchemimpex.com Future research could focus on the synthesis of analogs of this compound and screening them for specific biological targets.

Table 3: Examples of Targeted Functionalization Reactions

Reaction TypeReagent/CatalystFunctional Group IntroducedPotential Application
Suzuki Coupling Arylboronic acid / Pd catalystAryl groupMedicinal chemistry, materials science
Sonogashira Coupling Terminal alkyne / Pd/Cu catalystAlkynyl groupOrganic electronics, chemical probes
Buchwald-Hartwig Amination Amine / Pd catalystAmino groupPharmaceutical synthesis
Williamson Ether Synthesis Alkyl halide / BaseEther groupModifying solubility and biological activity
Esterification Acyl chloride or carboxylic acidEster groupProdrug design, fine-tuning properties

Integration of High-Throughput Experimentation in Indazole Synthesis

To accelerate the discovery of new reactions and optimize existing ones, the integration of high-throughput experimentation (HTE) is crucial. HTE allows for the rapid screening of a large number of reaction conditions in parallel, significantly reducing the time and resources required for research and development. seqens.comresearchgate.netacs.org

Reaction Optimization: HTE can be used to systematically screen various catalysts, ligands, solvents, bases, and temperatures to identify the optimal conditions for the synthesis and functionalization of this compound. youtube.com

Discovery of New Reactions: By combining different reagents and catalysts in a combinatorial fashion, HTE can facilitate the discovery of entirely new transformations and reaction pathways. youtube.com

Library Synthesis: Automated HTE platforms can be used to rapidly synthesize large libraries of derivatives of this compound for biological screening or materials testing. youtube.combohrium.com

Table 4: Benefits of High-Throughput Experimentation (HTE)

BenefitDescription
Increased Efficiency A large number of experiments can be performed in a short amount of time. youtube.com
Reduced Costs Smaller reaction volumes minimize the consumption of expensive reagents and starting materials. youtube.com
Accelerated Discovery Rapidly identifies optimal reaction conditions and new chemical transformations. seqens.com
Data-Rich Experimentation Generates large datasets that can be used to build predictive models for reaction outcomes.
Enhanced Reproducibility Automation reduces human error and improves the consistency of experimental results.

Q & A

Q. Q: What are robust synthetic methodologies for preparing 3-Bromo-1-methyl-1H-indazol-7-ol?

A: Key approaches involve Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalizing indazole scaffolds. For example, azidoethyl intermediates (e.g., 3-(2-azidoethyl)-5-bromo-1H-indole) react with alkynes under PEG-400:DMF solvent systems, achieving yields of 46–50% after purification via flash column chromatography (70:30 EtOAc:hexanes) . Methylation at N1 can be achieved using alkyl halides (e.g., 1-bromo-3-chloropropane) in the presence of base, though regioselectivity between N1 and N2 must be monitored .

Advanced Synthesis: Regioselectivity Control

Q. Q: How can researchers ensure N1-methylation selectivity over N2 in indazole derivatives?

A: Regioselectivity is influenced by steric and electronic factors. For example, alkylation with bulky electrophiles (e.g., tert-butyl bromides) favors N1 due to reduced steric hindrance. Solvent polarity and temperature also modulate selectivity. In 5-bromoindazole alkylation, N1-isomers dominated (50% yield) under mild conditions (room temperature, DMF), while N2-isomers formed minor products (10%) . Kinetic vs. thermodynamic control should be assessed via time-course NMR studies.

Basic Structural Characterization

Q. Q: What analytical techniques are critical for confirming the structure of this compound?

A:

  • NMR Spectroscopy: Key 1H^1H NMR signals include aromatic protons (δ 6.60–8.62 ppm) and methyl groups (δ 3.21–3.74 ppm). 13C^{13}C NMR confirms substitution patterns (e.g., Br at C3: δ 118–132 ppm) .
  • Mass Spectrometry: FAB-HRMS or ESI-MS provides exact mass verification (e.g., [M+H]+ = 397.0653 for bromo-methoxy analogs) .
  • X-ray Crystallography: SHELXL or SHELXT refines crystal structures, resolving bond angles and packing interactions .

Advanced Data Contradiction Analysis

Q. Q: How should researchers resolve discrepancies between experimental and computational spectral data?

A: Iterative validation is essential:

Cross-Technique Correlation: Compare NMR/IR with DFT-predicted spectra. For example, unexpected downfield shifts in 1H^1H NMR may indicate H-bonding or solvent effects .

Crystallographic Validation: Use WinGX/ORTEP to overlay experimental and calculated structures, identifying torsional mismatches .

Isotopic Labeling: Confirm reaction pathways (e.g., 15N^{15}N-labeling in triazole formation) to trace regiochemical ambiguities .

Basic Bioactivity Profiling

Q. Q: What assays evaluate the bioactivity of this compound derivatives?

A: Standard protocols include:

  • Enzyme Inhibition: α-Glucosidase assays (IC50_{50} determination) using p-nitrophenyl-α-D-glucopyranoside .
  • Antioxidant Activity: DPPH radical scavenging (λ = 517 nm) to quantify % inhibition vs. ascorbic acid controls .
  • Cytotoxicity: MTT assays on cell lines (e.g., HepG2) with IC50_{50} calculations.

Advanced Structure-Activity Optimization

Q. Q: Which structural modifications enhance α-glucosidase inhibition in indazole derivatives?

A: SAR studies show:

  • Electron-Withdrawing Groups (EWGs): Bromo substituents at C5/C7 increase potency (IC50_{50} < 10 µM) by enhancing electrophilic interactions .
  • Triazole Linkers: 1,2,3-Triazole moieties improve solubility and π-stacking with enzyme active sites .
  • Methoxy Substitution: Para-methoxy groups on aryl rings boost bioavailability (logP optimization) .

Methodological Troubleshooting

Q. Q: How to address low yields during CuAAC reactions for indazole-triazole hybrids?

A:

  • Catalyst Optimization: Use fresh CuI (1.5–2.0 eq) and degas solvents (N2_2/Ar) to prevent Cu(II) oxidation .
  • Solvent Screening: PEG-400:DMF (2:1) enhances reaction homogeneity vs. DMF alone .
  • Workup Refinement: Residual DMF removal via vacuum distillation at 90°C improves purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.